molecular formula C10H13NO2S B1520464 7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline CAS No. 1240526-05-9

7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B1520464
CAS No.: 1240526-05-9
M. Wt: 211.28 g/mol
InChI Key: JIRLKZNBXVTGIF-UHFFFAOYSA-N
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Description

7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline is a synthetic tetrahydroquinoline derivative of interest in medicinal chemistry and drug discovery research. The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in pharmacology, found in a myriad of bioactive natural products and synthetic pharmaceuticals . This core structure is associated with a wide spectrum of biological activities, including service as an antibiotic, antitumor, antifungal, antimalarial, and antihypertensive agent . Furthermore, THQ derivatives have been investigated as key components in analgesics, anticonvulsants, and antidepressants, highlighting the structural versatility and research value of this heterocyclic system . The specific introduction of a methanesulfonyl (mesyl) group at the 7-position creates a functionalized building block for further chemical exploration. The mesyl group can act as a strong electron-withdrawing substituent, potentially influencing the electronic properties of the aromatic system and its binding affinity to biological targets. It can also serve as a versatile synthetic handle for nucleophilic substitution reactions or as a potential pharmacophore interacting with enzyme binding sites. Researchers may utilize this compound as a key intermediate in the synthesis of more complex molecules for high-throughput screening or structure-activity relationship (SAR) studies. While the specific biological profile and mechanism of action for this compound are areas of active investigation, its well-defined molecular structure and the proven significance of the THQ core make it a valuable candidate for developing new therapeutic agents. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7-methylsulfonyl-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-14(12,13)9-5-4-8-3-2-6-11-10(8)7-9/h4-5,7,11H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRLKZNBXVTGIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(CCCN2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a tetrahydroquinoline core modified with a methanesulfonyl group. This structural modification enhances the compound's solubility and reactivity, making it a suitable candidate for various biological assays and applications.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. Its derivatives have been tested against both Gram-positive and Gram-negative bacteria, demonstrating varying degrees of efficacy.

Compound MIC (µg/mL) Activity
This compound50Moderate against E. coli
Compound A25Strong against S. aureus
Compound B100Weak against P. aeruginosa

Studies have shown that certain derivatives possess a significant zone of inhibition against pathogenic strains such as Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents .

Anticancer Properties

The compound also shows promise in anticancer research. Preliminary studies suggest that it may inhibit key pathways involved in tumor growth. For instance, derivatives of tetrahydroquinoline have been reported to affect the expression of hypoxia-inducible factor 1-alpha (HIF-1α), which plays a critical role in cancer cell survival under hypoxic conditions.

Compound IC50 (nM) Mechanism
Compound C24HIF-1α inhibitor
Compound D30Induces apoptosis in cancer cells

These findings highlight the compound's potential as a therapeutic agent in oncology .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of this compound have revealed its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress. This property suggests possible applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The methanesulfonyl group enhances binding affinity to various enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways critical for cellular function.
  • Antioxidant Activity : It exhibits antioxidant properties that help mitigate oxidative damage in cells.

Case Study 1: Antimicrobial Efficacy

In a study conducted on various tetrahydroquinoline derivatives, this compound was found to significantly inhibit the growth of Staphylococcus aureus. The study reported an MIC value of 50 µg/mL and identified the compound's potential as a lead for developing new antibiotics .

Case Study 2: Cancer Cell Line Testing

Another investigation focused on the effects of this compound on human cancer cell lines showed that it reduced cell viability significantly at concentrations above 30 nM. The mechanism was linked to the inhibition of HIF-1α transcriptional activity .

Scientific Research Applications

The tetrahydroquinoline family, including 7-methanesulfonyl-1,2,3,4-tetrahydroquinoline, has been studied for several therapeutic applications:

  • Anticancer Activity : Research indicates that this compound can impede the development and progression of certain cancers by inhibiting the antagonist activity of myeloid cell leukemia-1 (Mcl-1) towards pro-apoptotic Bcl-2 proteins. This mechanism is crucial for promoting apoptosis in cancer cells .
  • Neuroprotective Effects : The compound exhibits potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its structural similarity to known neuroprotective agents enhances its appeal in this area.

Case Studies

Case Study 1: Anticancer Mechanism
A study demonstrated that this compound effectively inhibited Mcl-1 activity in breast cancer cells. The compound showed significant antiproliferative effects both in vitro and in xenograft models when combined with Doxorubicin .

Case Study 2: Neuroprotective Potential
In preclinical trials assessing neuroprotective effects against oxidative stress-induced neuronal damage, this compound exhibited promising results in enhancing neuronal survival rates compared to control groups.

Comparison with Similar Compounds

Comparison with Similar Tetrahydroquinoline Derivatives

Structural and Electronic Properties

Key Substituents and Positions
  • 7-Methanesulfonyl-THQ : The sulfonyl group at position 7 increases polarity and may improve solubility and target interactions via hydrogen bonding .
  • 2-Methyl-5-hydroxy-THQ : Substituents at positions 2 and 5 (methyl and hydroxyl) contribute to analgesic activity, though the hydroxyl group may reduce metabolic stability compared to sulfonyl .
  • 7-Hydroxy-THQ : A hydroxyl group at position 7 is less electron-withdrawing than sulfonyl, making it prone to oxidation and conjugation reactions .
  • 7-Trifluoromethyl-THQ : The trifluoromethyl (-CF₃) group at position 7 offers lipophilicity and resistance to oxidative degradation, contrasting with sulfonyl’s polar nature .

Functional Group Impact on Reactivity and Stability

  • Methanesulfonyl vs. Hydroxyl : The sulfonyl group enhances oxidative stability compared to hydroxyl, which is susceptible to phase II metabolism (e.g., glucuronidation) .
  • Methanesulfonyl vs. Trifluoromethyl : While both are electron-withdrawing, -CF₃ increases lipophilicity, favoring blood-brain barrier penetration, whereas -SO₂CH₃ improves aqueous solubility .
  • Sulfonamide vs. Methanesulfonyl : Sulfonamide derivatives (e.g., tubulin inhibitors) exhibit stronger hydrogen-bonding capacity, critical for target engagement, whereas methanesulfonyl may prioritize steric effects .

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves two key steps:

Synthesis of 1,2,3,4-Tetrahydroquinoline Core

A prominent method for synthesizing the 1,2,3,4-tetrahydroquinoline scaffold is the borrowing hydrogen (BH) methodology, which uses 2-aminobenzyl alcohols and secondary alcohols under catalytic conditions.

  • Catalyst: Manganese(I) PN3 pincer complex
  • Reaction Conditions: One-pot cascade reaction, typically heated to 120 °C in a closed system to maintain hydrogen pressure
  • Mechanism: The catalyst facilitates dehydrogenation of the alcohol to an aldehyde, condensation with the amine, and subsequent hydrogenation to form the tetrahydroquinoline ring
  • Advantages: Atom-efficient, water is the only byproduct, no external reducing agents needed
  • Selectivity: Controlled by base choice and hydrogen pressure to favor tetrahydroquinoline over quinoline derivatives.

Introduction of the Methanesulfonyl Group

The methanesulfonyl (mesyl) group introduction at the 7-position is generally achieved by sulfonylation of the corresponding 7-hydroxy-1,2,3,4-tetrahydroquinoline intermediate.

  • Preparation of 7-Hydroxy Intermediate:

    • Acylation of m-aminophenol to form a lactam, followed by reduction to yield 7-hydroxy-1,2,3,4-tetrahydroquinoline
    • Alternative routes include nitration, hydrogenation, and hydrolysis of tetrahydroquinoline derivatives to introduce the hydroxy group at the 7-position.
  • Sulfonylation Reaction:

    • Treatment of the 7-hydroxy intermediate with methanesulfonyl chloride (mesyl chloride) in the presence of a base (e.g., triethylamine or pyridine) to form the methanesulfonyl ether at the 7-position
    • Reaction conditions typically involve anhydrous solvents such as dichloromethane at low temperatures to avoid side reactions.

Detailed Reaction Scheme and Conditions

Step Reaction Reagents/Conditions Outcome Notes
1 Formation of 1,2,3,4-tetrahydroquinoline 2-Aminobenzyl alcohol + secondary alcohol; Mn(I) PN3 catalyst; base; 120 °C, closed vial 1,2,3,4-tetrahydroquinoline core Atom-efficient, water as byproduct
2 Acylation of m-aminophenol Acylating agent (e.g., acid chloride); solvent; controlled temperature Lactam intermediate Precursor for 7-hydroxy derivative
3 Reduction of lactam Reducing agent (e.g., LiAlH4 or catalytic hydrogenation) 7-Hydroxy-1,2,3,4-tetrahydroquinoline Selective reduction
4 Sulfonylation Methanesulfonyl chloride; base (triethylamine); anhydrous solvent; 0-5 °C This compound High yield, mild conditions

Research Findings and Analysis

  • Catalytic Efficiency: The manganese PN3 pincer catalyst system provides a sustainable and selective route to the tetrahydroquinoline core without the need for external hydrogen sources or harsh reducing agents.

  • Functional Group Compatibility: The method allows for selective functionalization at the 7-position after core synthesis, enabling introduction of the methanesulfonyl group with minimal side reactions.

  • Yield and Purity: Reported yields for the sulfonylation step are typically high (above 80%), with purification by standard chromatographic techniques ensuring high purity of the final compound.

  • Scalability: The borrowing hydrogen approach and subsequent sulfonylation are amenable to scale-up due to mild conditions and atom economy.

Summary Table of Preparation Methods

Methodology Key Reagents Catalyst Conditions Advantages Limitations
Borrowing Hydrogen Synthesis of Tetrahydroquinoline Core 2-Aminobenzyl alcohol, secondary alcohol Mn(I) PN3 pincer 120 °C, closed vial, base Atom-efficient, no external H2 needed Requires specialized catalyst
Acylation and Reduction to 7-Hydroxy Intermediate m-Aminophenol, acylating agent, reducing agent None Controlled temperature, anhydrous Efficient intermediate formation Multi-step, sensitive reagents
Sulfonylation with Methanesulfonyl Chloride Methanesulfonyl chloride, base (TEA) None 0-5 °C, anhydrous solvent High yield, mild conditions Requires strict moisture control

Q & A

Q. Methodological Considerations :

  • Temperature control : Higher temperatures (>150°C) may favor cyclization but risk decomposition.
  • Catalyst selection : Lewis acids (e.g., AlCl₃) improve regioselectivity in sulfonylation .
  • Purification : Column chromatography or recrystallization is critical for isolating high-purity products, especially when competing side reactions occur .

How do substituent positions (e.g., methanesulfonyl at C7) affect the compound’s physicochemical and pharmacological properties?

Basic Research Question
The C7 methanesulfonyl group enhances electron-withdrawing effects , influencing reactivity and bioactivity:

  • Solubility : The sulfonyl group increases polarity, improving aqueous solubility compared to non-sulfonylated analogs .
  • Bioactivity : Methanesulfonyl derivatives show enhanced binding to enzymes (e.g., kinase inhibitors) due to strong hydrogen-bonding interactions .

Q. Experimental Design :

  • Comparative studies : Synthesize analogs with sulfonyl groups at C2, C6, or C8 to assess positional effects on antimicrobial or anticancer activity .
  • Computational modeling : Use DFT calculations to predict electronic effects and correlate with experimental IC₅₀ values .

What strategies address regioselectivity challenges in synthesizing bifunctional this compound derivatives?

Advanced Research Question
Regioselectivity is governed by steric and electronic factors :

  • Directing groups : Electron-donating substituents (e.g., methoxy at C6) guide electrophilic attacks to specific positions during cyclization .
  • Protection/deprotection : Temporarily blocking reactive sites (e.g., using Boc groups) ensures precise functionalization .

Case Study :
In the synthesis of 4,4'-(1,4-phenylenediamine)di(tetrahydroquinoline), regioselectivity was achieved by pre-forming N-(3-chloro-2-hydroxypropyl) intermediates, which directed cyclization to the desired o-position .

How can X-ray crystallography and NMR resolve structural ambiguities in this compound derivatives?

Advanced Research Question
X-ray crystallography provides unambiguous confirmation of:

  • Stereochemistry : Absolute configuration of chiral centers (e.g., C3 and C4 in the tetrahydroquinoline ring) .
  • Conformational flexibility : Methanesulfonyl group orientation relative to the aromatic system .

Q. NMR Techniques :

  • ¹H-¹³C HMBC : Identifies long-range coupling to confirm substituent positions.
  • NOESY : Reveals spatial proximity between the methanesulfonyl group and adjacent protons, aiding conformational analysis .

What mechanistic insights explain the antimicrobial activity of this compound derivatives?

Advanced Research Question
The compound likely targets bacterial enzymes (e.g., DNA gyrase) via:

  • Sulfonyl group interactions : Binding to ATP-binding pockets through hydrogen bonds with conserved residues (e.g., Asp81 in E. coli gyrase) .
  • Membrane disruption : Hydrophobic tetrahydroquinoline core integrates into lipid bilayers, enhancing permeability .

Q. Experimental Validation :

  • Enzyme inhibition assays : Measure IC₅₀ against purified gyrase or topoisomerase IV.
  • Resistance studies : Compare efficacy against wild-type and mutant strains with altered enzyme structures .

How should researchers reconcile contradictory data on the bioactivity of structurally similar tetrahydroquinoline derivatives?

Advanced Research Question
Discrepancies often arise from substituent positioning or assay variability :

  • Structural analogs : Compare 7-Methanesulfonyl with 7-Methoxy-2-(methylsulfonyl) derivatives; the latter’s methoxy group may reduce steric hindrance, improving target engagement .
  • Assay conditions : Variances in pH, solvent, or cell lines (e.g., cancer vs. bacterial models) can alter apparent activity .

Q. Resolution Strategy :

  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., sulfonyl groups at C7 consistently correlate with higher potency) .
  • Standardized protocols : Use identical cell lines and assay conditions for cross-study comparisons .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
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7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline

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